2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as DPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is soluble in organic solvents and is commonly used in laboratory experiments.
Scientific Research Applications
Potential Pesticides
Research has identified derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally similar to 2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, as potential pesticides. These compounds have been characterized using X-ray powder diffraction, revealing their potential utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Sensitivity Improvement for Environmental Analysis
A fluorescent probe for detecting carbonyl compounds in environmental water samples has been developed using a similar compound, highlighting its application in environmental monitoring and analytical chemistry. This approach allows for sensitive and precise detection of pollutants in water, contributing to environmental protection efforts (Houdier, Perrier, Defrancq, & Legrand, 2000).
Crystal Structure and Analgesic Properties
The crystal structure of a compound similar to this compound was studied, revealing its potential as an analgesic. This research contributes to the understanding of the molecular basis of pain relief, paving the way for new analgesic drugs (Park, Park, Lee, & Kim, 1995).
Anticancer, Anti-Inflammatory, and Analgesic Activities
A study on 2-(substituted phenoxy) acetamide derivatives, which include compounds similar to this compound, revealed their potential as anticancer, anti-inflammatory, and analgesic agents. This research adds to the growing body of evidence supporting the development of these compounds as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-11-6-7-15(12(2)8-11)23-10-16(22)21-14-5-3-4-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORAHQJOBJOGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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